5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5th position and dipropyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a suitable diamine and an aldehyde or carboxylic acid.
Introduction of the Chloro Group: The chloro substituent can be introduced via a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Attachment of Dipropyl Groups: The dipropyl groups are typically introduced through an alkylation reaction using propyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of dipropyl groups enhances its lipophilicity and membrane permeability, making it a valuable compound for drug development .
Properties
CAS No. |
89099-88-7 |
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Molecular Formula |
C12H17ClN4 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
5-chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H17ClN4/c1-3-6-16(7-4-2)11-9-10(13)17-8-5-14-12(17)15-11/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
UXSXYFCGZGRHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
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